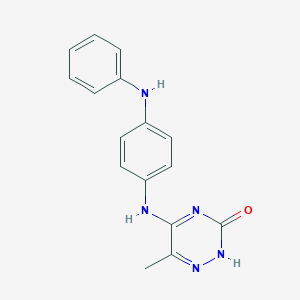![molecular formula C15H20N2O2S B254210 Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)
Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, also known as compound 17, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for use in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 17 involves its binding to specific sites on ion channels, leading to the modulation of their activity. This modulation can result in changes in the electrical properties of cells, leading to various physiological effects.
Biochemical and Physiological Effects
Compound 17 has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the induction of apoptosis in cancer cells. These effects make it a valuable tool for studying various physiological processes and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 17 in lab experiments include its potent and selective activity against certain types of ion channels, its ability to modulate the electrical properties of cells, and its potential applications in various scientific research areas. However, its limitations include its relatively complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 17, including:
1. Further investigation of its mechanisms of action and potential applications in various scientific research areas.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
4. Investigation of its potential as a tool for drug discovery and development.
5. Study of its potential interactions with other drugs and Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylates.
Conclusion
In conclusion, Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 17 is a novel chemical Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate that has been synthesized and studied for its potential applications in scientific research. Its unique properties make it a promising candidate for use in various biochemical and physiological studies. Further research is needed to fully understand its mechanisms of action and potential applications in various scientific research areas.
Synthesemethoden
The synthesis of Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 17 involves several steps, including the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with pentylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting pentyl ester is then treated with a base such as sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Compound 17 has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective activity against certain types of ion channels, making it a valuable tool for studying the function of these channels in various physiological processes.
Eigenschaften
Produktname |
Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
|---|---|
Molekularformel |
C15H20N2O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-6-7-19-15(18)13-12(16)11-9(2)8-10(3)17-14(11)20-13/h8H,4-7,16H2,1-3H3 |
InChI-Schlüssel |
PUTQFHFRAWNJEH-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N |
Kanonische SMILES |
CCCCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methoxyphenyl)-2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B254127.png)

![Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)

![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)
